One primary application of Dichloro(1-¹³C)acetic acid lies in metabolic tracing experiments. ¹³C is a stable isotope, meaning it doesn't undergo radioactive decay. This allows scientists to track the fate of the molecule within a biological system. By incorporating the ¹³C label at the C1 position, researchers can monitor the breakdown and incorporation of the dichloroacetic acid molecule into different cellular components. This information provides valuable insights into metabolic pathways and can be used to study various biological processes, including:
Dichloro(1-^13C)acetic acid is an isotopically labeled variant of dichloroacetic acid, where one of the carbon atoms in the acetic acid moiety is replaced with the ^13C isotope. The chemical formula for dichloro(1-^13C)acetic acid is C_2H_2Cl_2O_2, and it features two chlorine atoms substituted at the second position of the acetic acid structure. This compound is known for its increased acidity compared to acetic acid due to the electron-withdrawing effects of the chlorine atoms, which enhances its reactivity and biological activity .
The mechanism of action of Dichloro(1-¹³C)acetic acid is not directly relevant as it serves as a tracer molecule in NMR experiments. However, the mechanism of action of DCA itself is of interest in some areas of research, such as its potential anti-cancer properties, but the exact mechanisms remain under investigation [].
The compound can undergo hydrolysis and reduction reactions:
Dichloro(1-^13C)acetic acid exhibits notable biological activities, particularly in cancer research. Studies have shown that it may induce apoptosis in cancer cells by depolarizing dysfunctional mitochondria, a mechanism particularly observed in glioblastoma cells. Research indicates that dichloroacetate can trigger a metabolic shift from glycolysis to mitochondrial oxidative phosphorylation, increasing oxidative stress in tumor cells while sparing normal cells .
Additionally, dichloroacetic acid has been associated with hepatotoxicity in animal studies, suggesting that high concentrations may lead to liver damage and tumor formation over prolonged exposure .
Dichloro(1-^13C)acetic acid can be synthesized through several methods:
Dichloro(1-^13C)acetic acid has several applications:
Studies on the interactions of dichloro(1-^13C)acetic acid with biological systems have revealed its potential effects on cellular metabolism and signaling pathways. Research indicates that it may enhance mitochondrial function in certain cancer cell types while exhibiting cytotoxicity at higher concentrations. Its interactions are primarily focused on mitochondrial dynamics and metabolic pathways associated with cancer cell proliferation .
Dichloro(1-^13C)acetic acid shares structural similarities with other chloroacetic acids, including:
Compound | Formula | Unique Features |
---|---|---|
Dichloroacetic Acid | C_2H_2Cl_2O_2 | Non-isotopically labeled variant |
Monochloroacetic Acid | C_2H_3ClO_2 | Contains one chlorine atom |
Trichloroacetic Acid | C_2HCl_3O_2 | Contains three chlorine atoms |
Chloroacetic Acid | C_2H_3ClO_2 | Contains one chlorine atom |
Dichloro(1-^13C)acetic acid is unique due to its isotopic labeling, which allows for specific tracking in metabolic studies, distinguishing it from its non-labeled counterparts. Its enhanced biological activity related to cancer research further sets it apart from other chloroacetic acids .
Dichloro(1-¹³C)acetic acid has the molecular formula C¹³CH₂Cl₂O₂, with a molecular weight of 129.93 g/mol. The substitution of ¹³C at the carboxylic carbon distinguishes it from non-labeled dichloroacetic acid (C₂H₂Cl₂O₂, molecular weight 128.94 g/mol).
Property | Dichloro(1-¹³C)Acetic Acid | Dichloroacetic Acid |
---|---|---|
Molecular Weight (g/mol) | 129.93 | 128.94 |
Boiling Point (°C) | 194 (lit.) | 193–194 |
Density (g/mL) | 1.575 at 25°C | 1.563 |
Purity | >95% (HPLC) | ≥99% |
Data synthesized from PubChem and Sigma-Aldrich entries.
Non-labeled dichloroacetic acid was first synthesized in 1864 via chlorination of acetic acid. Its isotopic counterpart, however, emerged much later, driven by advancements in stable isotope chemistry. The first documented synthesis of DCA-¹³C dates to 2013, when it was cataloged in PubChem (CID 71309131).
DCA-¹³C is typically produced through:
DCA-¹³C is pivotal for elucidating pathways such as:
A 2022 clinical trial used DCA-¹³C to demonstrate reduced lactate production in melanoma cells, reversing immunosuppressive tumor microenvironments. The isotope enabled precise quantification of glucose-to-lactate flux, validating DCA’s potential as an immunotherapeutic adjuvant.
Both compounds share identical chlorine substitution patterns and reactivities. However, the ¹³C label introduces negligible steric effects, ensuring biochemical equivalence in enzyme interactions.
Parameter | Dichloro(1-¹³C)Acetic Acid | Dichloroacetic Acid |
---|---|---|
pKa | ~1.35 | 1.48 |
Solubility in Water | Miscible | Miscible |
PDK Inhibition (IC₅₀) | 0.2 mM | 0.2 mM |
Comparative studies using both compounds have clarified DCA’s dual role in mitochondrial metabolism and cytosolic serine synthesis. For example, ¹³C labeling revealed that DCA enhances PPP-derived serine production, a mechanism undetectable with non-labeled analogs.
Dichloro(1-~13~C)acetic acid represents an isotopically labeled variant of dichloroacetic acid where the carboxyl carbon atom is specifically enriched with the carbon-13 isotope [1]. The molecular formula is expressed as C₂H₂Cl₂O₂, with the crucial distinction that one carbon atom is the ¹³C isotope rather than the more common ¹²C [2] [3]. The compound maintains the same basic structural framework as conventional dichloroacetic acid, featuring two chlorine atoms bonded to the alpha carbon adjacent to the carboxyl group [3].
The structural characteristics of this isotopically labeled compound include a carboxylic acid functional group where the carbon atom is specifically the ¹³C isotope [3]. While the carbon-13 isotope constitutes only approximately 1.1% of naturally occurring carbon, synthesized Dichloro(1-~13~C)acetic acid typically contains enrichment of the ¹³C isotope at the carboxyl position to levels exceeding 99% [4] [5]. The compound's structural formula can be represented as CHCl₂¹³COOH, emphasizing the isotopic substitution at the carboxyl carbon position [3].
Table 1: Basic Molecular Properties of Dichloro(1-~13~C)acetic acid
Property | Value |
---|---|
Molecular Formula | C₂H₂Cl₂O₂ |
IUPAC Name | 2,2-dichloroacetic acid |
CAS Registry Number | 173470-70-7 |
Molecular Weight (g/mol) | 129.93 |
Average Mass (g/mol) | 129.93 |
Monoisotopic Mass (g/mol) | 128.94654 |
Standard InChI | InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1 |
Standard InChI Key | JXTHNDFMNIQAHM-VQEHIDDOSA-N |
Isomeric SMILES | C(¹³CO)(Cl)Cl |
The isotopic substitution provides minimal changes to chemical reactivity while offering significant analytical advantages [3]. The presence of the carbon-13 isotope enables enhanced detection in mass spectrometry due to the mass difference and provides distinctive nuclear magnetic resonance signals [3] [4]. This isotopic labeling allows the compound to serve as a tracer in metabolic studies and enables quantitative analysis in complex matrices [3].
Corrosive;Environmental Hazard